molecular formula C19H14N2 B1360257 1,2-Diphenylbenzimidazole CAS No. 2622-67-5

1,2-Diphenylbenzimidazole

Cat. No. B1360257
CAS RN: 2622-67-5
M. Wt: 270.3 g/mol
InChI Key: ZLGVZKQXZYQJSM-UHFFFAOYSA-N
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Description

1,2-Diphenylbenzimidazole is a chemical compound with the molecular formula C19H14N2 . It is a type of benzimidazole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 1,2-Diphenylbenzimidazole involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves the ring contraction of 1,3-diphenylbenzo[1,2,4]triazinyl radicals .


Molecular Structure Analysis

The molecular structure of 1,2-Diphenylbenzimidazole consists of 19 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

1,2-Diphenylbenzimidazole can undergo various chemical reactions. For instance, it can be used in the synthesis of phosphorescent four-coordinate Cu(I) complexes . It can also be used in the synthesis of 2-substituted benzimidazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Diphenylbenzimidazole include its molecular formula (C19H14N2), average mass (270.328 Da), and monoisotopic mass (270.115692 Da) .

Scientific Research Applications

Application in Organic Chemistry

1,2-Diphenylbenzimidazole is used in the field of organic chemistry . It’s involved in the synthesis of 1,2-disubstituted benzimidazoles .

Method of Application

The method involves the combination of the molar ratio of N-phenyl-o-phenylenediamine:benzaldehyde (1:1) using microwave irradiation and only 1% mol of Er(OTf)3 . This provides an efficient and environmentally mild access to a diversity of benzimidazoles under solvent-free conditions .

Results

The proposed method allows for the obtainment of the desired products in a short time and with very high selectivity .

Application in Material Chemistry and Other Areas

Benzimidazole derivatives, including 1,2-Diphenylbenzimidazole, have various applications in materials chemistry, electronics, technology, dyes, pigments, and agriculture .

Method of Application

The method involves finding new strategies for synthesizing benzimidazole derivatives and functionalizing the benzimidazole core .

Results

The multitude of benzimidazole derivatives marketed as drugs has led to intensive research in the field for the discovery of new biologically active structures .

Application in Medicine

Benzimidazole and its derivatives, including 1,2-Diphenylbenzimidazole, are regarded as an important heterocyclic motif that exhibits a wide range of pharmaceutical applications .

Method of Application

The method involves synthesizing benzimidazole derivatives and functionalizing the benzimidazole core .

Results

These compounds have been found to have various medicinal properties, including anticancer, antihypertensive, antiviral, antifungal, anti-HIV, anti-convulsant, and anti-diabetic effects .

Application in Electronics and Technology

Benzimidazole derivatives are also used in the fields of electronics and technology .

Method of Application

The method involves synthesizing and functionalizing the benzimidazole core for specific applications .

Results

The results of these applications are not specified in the source, but the wide range of applications suggests that benzimidazole derivatives have diverse uses in these fields .

Application in Green Chemistry

1,2-Diphenylbenzimidazole and its derivatives have found applications in the field of green chemistry .

Method of Application

The method involves the use of microwave irradiation and only 1% mol of Er(OTf)3, providing an efficient and environmentally mild access to a diversity of benzimidazoles under solvent-free conditions .

Results

The proposed method allows for the obtainment of the desired products in a short time and with very high selectivity .

Application in Dyes and Pigments

Benzimidazole derivatives, including 1,2-Diphenylbenzimidazole, are used in the production of dyes and pigments .

Method of Application

The method involves synthesizing and functionalizing the benzimidazole core for specific applications .

Results

The results of these applications are not specified in the source, but the wide range of applications suggests that benzimidazole derivatives have diverse uses in these fields .

Future Directions

While specific future directions for 1,2-Diphenylbenzimidazole are not mentioned in the retrieved papers, research into benzimidazole derivatives continues to be a significant area of interest, particularly in the development of new anticancer agents .

properties

IUPAC Name

1,2-diphenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-3-9-15(10-4-1)19-20-17-13-7-8-14-18(17)21(19)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGVZKQXZYQJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90180860
Record name 1H-Benzimidazole, 1,2-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diphenylbenzimidazole

CAS RN

2622-67-5
Record name 1H-Benzimidazole, 1,2-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diphenylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99050
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 1,2-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N1-phenylbenzene-1,2-diamine (4.15 g, 22 mmol) and benzaldehyde (2.1 g, 20 mmol) were mixed with methoxylethanol (60 ml) in a three-neck flask. The mixture was heated up to reflux for 48 hours. After cooled to room temperature, the solvent was evaporated. The residue was purified by column chromatography using dichloromethane to 5% of ethyl acetate in dichloromethane as eluent. 2 g of desired product was obtained.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

40 ml of N-phenyl-1,2-phenylenediamine (7.36 g, 40 mmol) was charged in a 250 ml round bottle, 10 ml of triethylamine was then added, and the mixture was cooled to 0° C. Benzoyl chloride (5.6 g, 40 mmol) was dissolved in 40 ml of dichloromethane and then slowly added to the 250 ml round bottle. The reaction was conducted under a nitrogen atmosphere for 6 hours. After the reaction was complete, ether was added to form precipitation. The solid product was collected by filtration, washed with ether several times, and heated under reduced pressure to form 1,2-diphenyl-1H-benzoimidazole (yield=7.56 g, 70%).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A reaction tube containing 1-iodo-2-nitrobenzene (124 mg, 0.5 mmol), N-phenylbenzamide (118 mg, 0.6 mmol), CuI (4.8 mg, 0.025 mmol), N-methylethylenediamine (4.4 μL, 0.05 mmol), potassium phosphate (212 mg, 1 mmol) in dry toluene (1.5 mL) was purged with dry argon for 3 min. After heating at 100° C. for 18 h, the iron powder (10 mol.-eq.) and glacial acetic acid (5 mL) are directly added. Then the reaction mixture is heated at reflux for 30 min. An additional 10 mol.-eq. of iron powder are added and the reaction mixture is heated at reflux for further 30 min. The solvents were removed under reduced pressure and the crude was extracted with ethyl acetate against saturated sodium bicarbonate solution. The organic phase was dried and the solvent was removed on a rotary evaporator. Then the residue was purified by preparative HPLC, affording the title compound as a solid (90 mg, 67% yield).
Quantity
124 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
4.4 μL
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
4.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mol
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
67%

Synthesis routes and methods IV

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 1-Iodo-2-nitrobenzene (125 mg, 0.5 mmol) and benzanilide (118 mg, 0.6 mmol) as starting materials to yield the title compound as pale yellow solid (95 mg, 70%). mp 105-107° C. 1H NMR (DMSO) δ 7.24 (d, J=7.9 Hz, 1 H), 7.35-7.62 (m, 12 H), 7.84 (d, J=7.6 Hz, 1 H); 13C NMR δ 111.0, 118.1, 123.7, 124.1, 127.5, 127.9, 128.4, 129.2, 129.3, 130.0, 130.2, 135.5, 136.2, 139.3, 151.3. HRMS (FAB): cal. for C19H15N2 [M+H+]: 271.1235; found: 271.1230.
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods V

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.048 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
72
Citations
MI García-Aranda, JE Gonzalez-Padilla… - Bioorganic & Medicinal …, 2020 - Elsevier
Being the base of several non-communicable diseases, including cancer, inflammation is a complex process generated by tissue damage or change in the body homeostatic state. …
Number of citations: 15 www.sciencedirect.com
NV Karyakin, IB Rabinovich, VV Korshak… - Polymer Science …, 1974 - Elsevier
It is shown from the temperature dependence of the heat capacity of poly-[2,2′-(p-phenylene)-1,1′-diphenyl-5,5′-dibenzimidazole] (PPDBA) and poly-[N-terephthalyl-bis-(N′-phenyl…
Number of citations: 12 www.sciencedirect.com
AA Berezin, PA Koutentis - Organic & Biomolecular Chemistry, 2014 - pubs.rsc.org
Reductive ring contraction of 1,3-diphenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yls (Blatter's radicals) using zinc powder (2 equiv.) in acetic acid heated to ca. 118 C gives 1,2-…
Number of citations: 13 pubs.rsc.org
SI Bezzubov, VD Doljenko, NM Kurnosov, IS Zharinova… - IUCrData, 2016 - iucrdata.iucr.org
We present here synthesis and crystal structure of a neutral IrIII complex, [Ir(C19H13N2)2(C15H11O2)]·2CH2Cl2 or [Ir(C^N)2O^O]·2CH2Cl2, where C^N is 1,2-diphenyl-1H-…
Number of citations: 2 iucrdata.iucr.org
E Mondal, WY Hung, KT Lin, HF Chen, KT Wong - Organic Electronics, 2016 - Elsevier
Four novel bipolar hosts (DTAFNBI, m-DTAFNBI, DTAFCBI and m-DTAFCBI) comprising a hole-transport ditolylphenylamino donor and an electron-transport 1,2-diphenylbenzimidazole …
Number of citations: 4 www.sciencedirect.com
LJ Broadbelt, S Dziennik, MT Klein - Polymer degradation and stability, 1994 - Elsevier
A kinetic study of the reaction of N-phenylbenzamide neat and in the presence of added water was carried out to resolve the contributions of homolytic and hydrolytic degradation …
Number of citations: 29 www.sciencedirect.com
B Zhang, J Zhang, A Sun, C Liu, M Gu, Y Chen… - New Journal of …, 2021 - pubs.rsc.org
Phosphorescent four-coordinate Cu(I) complexes (1–3) of the type [CuI(PPh3)(N^P)], N^P = 4-(diphenylphosphanyl)-1,2-diphenylbenzimidazole derivatives, have been synthesized and …
Number of citations: 11 pubs.rsc.org
SI Bezzubov, YM Kiselev, AV Churakov… - European Journal of …, 2016 - Wiley Online Library
A series of bis‐cyclometalated iridium(III) complexes, [Ir(LH) 2 (H 2 dcbpy)][PF 6 ] (1), [Ir(LMe) 2 (H 2 dcbpy)][PF 6 ] (2), and [Ir(LPh) 2 (H 2 dcbpy)][PF 6 ] (3), where LH = 1‐H‐2‐…
SI Bezzubov, VD Doljenko, SI Troyanov… - Inorganica Chimica …, 2014 - Elsevier
A series of heteroleptic bis-cyclometalated iridium(III) complexes, [Ir(cpbi) 2 (H 2 dcbpy)][PF 6 ] (1), [Ir(pbi) 2 (H 2 dcbpy)][PF 6 ] (2), and [Ir(mpbi) 2 (H 2 dcbpy)][PF 6 ] (3), where pbi = 1,2-…
Number of citations: 16 www.sciencedirect.com
HS Liao, YX Hu, X Xia, DD Xie, HJ Chi, Y Dong… - Journal of …, 2022 - Elsevier
The inkjet-printed organic light-emitting diodes (OLEDs) are gradually gaining popularity due to their low cost, free vacuum environment, patterning, and large-area display capability, …
Number of citations: 7 www.sciencedirect.com

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